Dtpa-mtx

Description

Contextualization of Methotrexate (B535133) Derivatives in Targeted Systems

Methotrexate (MTX) is an antimetabolite that functions by inhibiting dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis and cellular replication. ontosight.ainih.gov While effective, its application can be limited by a lack of selectivity for pathological cells. mdpi.com To address this, researchers have focused on developing MTX derivatives and conjugates to create targeted delivery systems. ontosight.aifrontiersin.org The core strategy involves linking MTX to a targeting ligand that selectively binds to receptors overexpressed on diseased cells, thereby concentrating the therapeutic agent at the site of interest. mdpi.com

Several approaches have been explored to enhance the targeting capabilities of MTX:

Nanocarrier Conjugation: MTX has been conjugated to various nanocarriers, such as polymers and dendrimers, to improve its delivery. frontiersin.orgmdpi.comfrontiersin.org For example, fifth-generation poly(amido amine) (PAMAM) dendrimers conjugated with MTX have been studied as a simplified platform where MTX itself acts as both the targeting ligand and the therapeutic agent. mdpi.com

Ligand-Directed Targeting: One common strategy is to attach MTX to molecules that bind to specific cell surface receptors. Hyaluronic acid (HA) has been used to create HA-MTX conjugates that target the CD44 receptor, which is often overexpressed on inflammatory cells and various cancer cells. nih.govresearchgate.net Similarly, glucose-MTX conjugates have been developed to target the GLUT1 glucose transporter, which is highly active in many tumor types. mdpi.com

Protein Conjugation: Human Serum Albumin (HSA) has been utilized as a carrier for MTX. The resulting MTX-HSA conjugate has shown an extended plasma half-life and has been investigated in preclinical tumor models. aai.org

Dual-Function Molecules: In some systems, MTX serves a dual role as both a targeting moiety and a therapeutic payload. mdpi.com As a structural analog of folic acid, MTX can bind to the folate receptor (FR), which is frequently overexpressed on the surface of various tumor cells. mdpi.comnih.govnih.gov This inherent targeting ability is a key principle behind the development of conjugates like Dtpa-Mtx.

These strategies aim to improve the therapeutic index of MTX by increasing its concentration at the target site while minimizing exposure to healthy tissues. nih.gov

Historical Development of this compound for Research Applications

The development of this compound is rooted in two distinct areas of medicinal chemistry: the use of chelating agents for medical applications and the evolution of targeted drug delivery.

The history of chelation therapy began in the mid-20th century with the development of compounds to remove toxic heavy metals from the body. nih.gov Diethylenetriaminepentaacetic acid (DTPA) emerged as a highly effective polyamino carboxylic acid chelator. nih.govwikipedia.org It was adopted for the decorporation of contaminating radionuclides like plutonium, americium, and curium. nih.govmhmedical.com Its ability to form stable complexes with metal ions led to its extensive use in the development of radiopharmaceuticals. nih.govcancer.gov When complexed with a gamma-emitting radionuclide like Technetium-99m (99mTc) or Indium-111 (111In), DTPA serves as a stable core for radioimaging agents used in various nuclear medicine studies. cancer.govrsna.org

The synthesis of this compound was a logical step to combine the metal-chelating capability of DTPA with the tumor-targeting potential of methotrexate. The goal was to create a bifunctional agent capable of delivering a diagnostic radionuclide to folate receptor-positive tumors. nih.gov A key synthesis method involved first reacting methotrexate with ethylenediamine (B42938) to create an amino analog of MTX. This modified MTX was then reacted with DTPA dianhydride in a basic aqueous solution to form the final this compound conjugate. nih.govacs.org This process creates a molecule where the MTX component can guide the compound to the target cell, and the DTPA component can securely hold a radiometal for imaging or therapeutic purposes. nih.gov

Scope and Significance of this compound in Preclinical Studies

The primary significance of this compound in preclinical research lies in its application as a targeted radiopharmaceutical for imaging tumors that overexpress folate receptors. nih.gov By labeling this compound with a suitable radionuclide, such as Indium-111 (111In), researchers can visualize the location and extent of these tumors in animal models.

Preclinical studies have demonstrated the feasibility of using 111In-Dtpa-Mtx for in vivo tumor imaging. In a study using breast tumor-bearing rats, the biodistribution of 111In-Dtpa-Mtx was compared to that of 111In-DTPA (without the methotrexate targeting moiety). The results showed that the this compound conjugate had more favorable tumor accumulation and retention. nih.gov

Key findings from these preclinical evaluations include:

Tumor-Specific Accumulation: The ratio of radioactivity in the tumor compared to surrounding tissues (like blood and muscle) is a critical measure of a targeting agent's effectiveness. For 111In-Dtpa-Mtx, these ratios were shown to increase over time, indicating specific retention at the tumor site. nih.gov

Receptor-Mediated Process: The targeting mechanism was confirmed to be a folate receptor-mediated process. When the 111In-Dtpa-Mtx was co-administered with high doses of non-radioactive folic acid (a blocking agent), the accumulation of the radiolabeled conjugate in the tumor was significantly decreased. nih.gov

Visualization: Planar imaging and whole-body autoradiograms successfully visualized the tumors in animal models, confirming that the conjugate could effectively deliver the radionuclide to the target. nih.gov

These preclinical findings underscore the potential of this compound as a research tool for developing targeted diagnostics. The ability to specifically image folate receptor-positive cells opens avenues for investigating tumor biology and evaluating the distribution of targeted therapies.

Interactive Data Table: Preclinical Biodistribution of 111In-Dtpa-Mtx vs. 111In-DTPA in Tumor-Bearing Rats

The following table summarizes the tumor-to-blood count density ratios from a preclinical study, illustrating the enhanced tumor retention of the targeted conjugate over time. nih.gov

| Time Post-Injection | 111In-Dtpa-Mtx (Tumor/Blood Ratio) | 111In-DTPA (Tumor/Blood Ratio) |

| 0.5 hours | 0.8 ± 0.32 | 1.19 ± 0.69 |

| 2 hours | Data not available | Data not available |

| 24 hours | Data not available | Data not available |

| 48 hours | 2.2 ± 0.41 | 0.56 ± 0.10 |

Note: The original study provided data for 0.5, 2, 24, and 48-hour time points, but only the initial and final ratios were explicitly stated in the abstract for direct comparison.

Structure

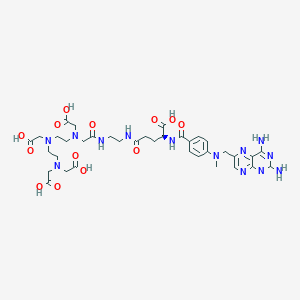

2D Structure

Properties

Molecular Formula |

C36H49N13O13 |

|---|---|

Molecular Weight |

871.9 g/mol |

IUPAC Name |

(2S)-5-[2-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]ethylamino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C36H49N13O13/c1-46(15-22-14-41-33-31(42-22)32(37)44-36(38)45-33)23-4-2-21(3-5-23)34(60)43-24(35(61)62)6-7-25(50)39-8-9-40-26(51)16-48(18-28(54)55)12-10-47(17-27(52)53)11-13-49(19-29(56)57)20-30(58)59/h2-5,14,24H,6-13,15-20H2,1H3,(H,39,50)(H,40,51)(H,43,60)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,61,62)(H4,37,38,41,44,45)/t24-/m0/s1 |

InChI Key |

MZAORGVMGZACEE-DEOSSOPVSA-N |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)NCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O |

Synonyms |

111In-DTPA-methotrexate DTPA-methotrexate DTPA-MTX |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications of Dtpa Mtx

Methodologies for Dtpa-Mtx Conjugation

The conjugation of DTPA to methotrexate (B535133) involves several established chemical methodologies. These approaches are designed to create a stable linkage between the two molecules, often targeting specific functional groups to ensure the desired regioselectivity and preserve the biological activity of the methotrexate moiety.

One common strategy for conjugating DTPA to MTX involves the use of diamine intermediates. This method typically begins with the activation of one of the carboxylic acid groups of methotrexate. The γ-carboxylate is often preferentially derivatized over the α-carboxylate. nih.gov This activated MTX is then reacted with a diamine, such as hexamethylenediamine, to form an amino-functionalized MTX derivative. nih.gov The remaining free amine group on the diamine linker can then be used for conjugation to a suitably activated form of DTPA. This multi-step process allows for the introduction of a spacer between the DTPA and MTX moieties, which can be beneficial for reducing steric hindrance.

A widely utilized method for attaching DTPA to molecules containing primary amine groups is through the use of cyclic DTPA dianhydride (cDTPAA). researchgate.netnih.gov This reagent readily reacts with nucleophilic amino groups, such as those that can be introduced onto methotrexate, to form a stable amide bond. researchgate.net The reaction is typically carried out in an aqueous buffer at a controlled pH, with higher pH values generally favoring the conjugation reaction. researchgate.netnih.gov Bicarbonate buffer at a pH of around 8.2 has been shown to be effective for this type of acylation reaction. researchgate.netnih.gov However, the use of cDTPAA can sometimes lead to the formation of multiple products, including O-acylated and cross-linked species, necessitating careful control of reaction conditions and thorough purification of the final conjugate. nih.gov

| Reagent | Reaction Condition | Outcome |

| Cyclic DTPA dianhydride (cDTPAA) | Bicarbonate buffer (pH 8.2) | Formation of an amide bond between DTPA and an amine-functionalized molecule. researchgate.netnih.gov |

| Cyclic DTPA dianhydride (cDTPAA) | Various conditions | Potential for O-acylation and intermolecular cross-linking. nih.gov |

To facilitate conjugation with DTPA, the methotrexate molecule itself can be functionalized. A common approach involves the activation of one of its carboxyl groups, typically with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS), to form an active ester. nih.gov This activated methotrexate can then react with an amino-containing linker or directly with an amino-derivatized DTPA. Another method is the conversion of a carboxyl group to a hydrazide, which can then be reacted with an aldehyde or ketone to form a hydrazone linkage. The glutamate (B1630785) portion of methotrexate is a key site for these modifications. nih.gov

Derivatization of this compound for Specific Research Needs

The basic this compound conjugate can be further derivatized to meet the specific demands of a research application. These modifications can involve the attachment of additional molecules, such as amino acids, or the incorporation of different linker technologies to fine-tune the conjugate's properties.

Amino acids can be incorporated into the this compound structure, often by attachment to the methotrexate moiety. For instance, the ε-amino group of lysine (B10760008) can be a target for conjugation. nih.gov The inclusion of amino acids can influence the solubility, charge, and biological interactions of the conjugate. The conjugation of amino acids to bioactive molecules has been shown to sometimes enhance their biological activities and facilitate their transport across cell membranes. mdpi.com

| Amino Acid | Point of Attachment | Potential Impact |

| Lysine | ε-amino group | Can be used for linking MTX to other molecules. nih.gov |

| Glutamine | Not specified in provided context | May influence solubility and biological interactions. |

Radiolabeling Methodologies for Dtpa Mtx

Strategies for Radionuclide Chelation by Dtpa Moiety

The primary approach for radiolabeling Dtpa-Mtx involves the formation of a stable complex between the DTPA portion of the conjugate and a selected radionuclide. This process is influenced by factors such as pH, temperature, and the presence of reducing agents, depending on the radionuclide being used.

Indium-111 (¹¹¹In) Labeling Procedures

Indium-111 is a gamma-emitting radionuclide suitable for single-photon emission computed tomography (SPECT) imaging. The labeling of this compound with ¹¹¹In is a well-established process. acs.orgsnmjournals.org

The general procedure involves the reaction of this compound with ¹¹¹InCl₃ in an aqueous solution. To prevent the hydrolysis of Indium-111 at the optimal pH for chelation, it is often complexed with a weak chelator like citrate (B86180) first. researchgate.net The resulting ¹¹¹In-citrate complex then readily transfers the radionuclide to the more stable DTPA chelate on the MTX molecule. researchgate.net This reaction is typically performed at room temperature. snmjournals.orginca.gov.br

In a specific application, this compound was synthesized by first reacting methotrexate (B535133) with ethylenediamine (B42938), followed by a reaction with DTPA dianhydride. acs.org The resulting conjugate was then labeled with ¹¹¹In. Another study describes the labeling of a DTPA-folate conjugate, a similar structure, with ¹¹¹In at room temperature, achieving radiochemical purities exceeding 92%. snmjournals.org Research on other DTPA-conjugated molecules, such as antibodies and peptides, has shown that high radiochemical purity (>95%) can be achieved. inca.gov.brpsu.edu

| Parameter | Typical Condition | Source(s) |

| Radionuclide | ¹¹¹InCl₃ | aai.org |

| Precursor | This compound conjugate | acs.org |

| Intermediate Complex | ¹¹¹In-citrate | researchgate.net |

| Reaction Temperature | Room Temperature | snmjournals.orginca.gov.br |

| pH | ~4.5 | inca.gov.br |

| Radiochemical Purity | >92% | snmjournals.org |

Technetium-99m (⁹⁹ᵐTc) Labeling Protocols

Technetium-99m is the most commonly used radionuclide in diagnostic nuclear medicine due to its ideal imaging characteristics and availability from ⁹⁹Mo/⁹⁹ᵐTc generators. mdpi.comunm.edu The labeling of this compound with ⁹⁹ᵐTc requires the reduction of pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻), the form eluted from the generator, to a lower oxidation state, which allows for chelation by DTPA. mdpi.comdovepress.com

Stannous chloride (SnCl₂) is the most frequently used reducing agent for this purpose. mdpi.comresearchgate.net The process typically involves mixing the this compound conjugate with a solution of stannous chloride, followed by the addition of sodium pertechnetate. researchgate.net The reaction is generally rapid and occurs at room temperature. mdpi.com

Some protocols may utilize a ligand exchange reaction. For instance, ⁹⁹ᵐTc is first complexed with a weaker chelator like gluconate, forming a [⁹⁹ᵐTc]Tc(V)O-gluconate precursor. mdpi.com This intermediate then reacts with this compound, transferring the ⁹⁹ᵐTc to the DTPA chelate. mdpi.com Studies on labeling DTPA-folate conjugates have reported achieving radiochemical purities greater than 97%. researchgate.net

| Parameter | Typical Condition | Source(s) |

| Radionuclide | ⁹⁹ᵐTcO₄⁻ (from generator) | mdpi.comunm.edu |

| Reducing Agent | Stannous Chloride (SnCl₂) | mdpi.comresearchgate.net |

| Labeling Method | Direct or Ligand Exchange | mdpi.comresearchgate.net |

| Reaction Temperature | Room Temperature | mdpi.com |

| Radiochemical Purity | >97% | researchgate.net |

Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F) Labeling Methods

Gallium-68 (⁶⁸Ga): As a positron-emitting radionuclide with a short half-life of 68 minutes, ⁶⁸Ga is well-suited for positron emission tomography (PET) imaging. frontiersin.orgradiacode.com The labeling of DTPA-conjugates with ⁶⁸Ga is typically performed at room temperature. frontiersin.org Acyclic polyaminopolycarboxylate ligands like DTPA were among the first chelators used for ⁶⁸Ga. frontiersin.org However, ⁶⁸Ga-DTPA complexes have demonstrated lower stability in vivo compared to those with macrocyclic chelators like DOTA. frontiersin.orgnih.gov This is because anionic complexes like ⁶⁸Ga-DTPA can undergo acid-catalyzed dissociation in the body. frontiersin.org Despite this, studies have shown that ⁶⁸Ga can be chelated by DTPA-labeled proteins with high efficiency after purification of the conjugate. nih.gov

Fluorine-18 (¹⁸F): With a longer half-life of approximately 110 minutes, ¹⁸F is another key radionuclide for PET imaging. nih.gov The labeling of molecules with ¹⁸F is more complex than with metallic radionuclides and typically does not involve direct chelation by DTPA. Instead, ¹⁸F is incorporated into a prosthetic group, which is then conjugated to the targeting molecule. acs.orgnih.gov For example, a heptamethine cyanine (B1664457) dye conjugated with a dextran (B179266) functionalized with DTPA was labeled with ¹⁸F using a method that involves fluoride (B91410) capture by a boronic ester. mdpi.com This illustrates an indirect method where DTPA is part of the larger molecular construct but not directly involved in the ¹⁸F chelation. mdpi.com

Radiochemical Purity and Stability Assessment in Research Contexts

Ensuring the high radiochemical purity and stability of the radiolabeled this compound is critical for its potential use in imaging. Impurities can lead to poor image quality and inaccurate biodistribution data.

Analytical Techniques for Radiochemical Purity Determination

The radiochemical purity of a radiopharmaceutical is the percentage of the total radioactivity in the desired chemical form. unm.edu Several analytical techniques are employed to determine the radiochemical purity of radiolabeled this compound.

Chromatographic Methods:

Thin-Layer Chromatography (TLC) and Paper Chromatography (PC): These are the most common methods for assessing radiochemical purity due to their simplicity and speed. nih.govresearchgate.netsums.ac.ir Different solvent systems (mobile phases) are used to separate the desired radiolabeled compound from impurities such as free radionuclide and hydrolyzed-reduced forms. researchgate.net For instance, in the quality control of ⁹⁹ᵐTc-DTPA, a two-system TLC method using methyl ethyl ketone and 0.9% sodium chloride solution is often used. researchgate.net A one-system method using a mixture of acetone (B3395972) and 0.9% sodium chloride has also been developed for faster analysis. researchgate.net The distribution of radioactivity on the chromatography strip is measured using a radiochromatogram scanner or by cutting the strip into segments and counting them in a scintillation counter. unm.edunih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provides a more precise and quantitative analysis of radiochemical purity. researchgate.netiaea.org It can separate the intact radiolabeled conjugate from various impurities with high resolution. researchgate.net This method is also valuable for confirming that the radiolabel is attached to the intact this compound conjugate. researchgate.net

| Technique | Principle | Application for this compound | Source(s) |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | Rapid determination of free radionuclide and other impurities. | nih.govresearchgate.netsums.ac.ir |

| Paper Chromatography (PC) | Similar to TLC, but using paper as the stationary phase. | Used in conjunction with TLC for comprehensive purity analysis. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary column and a liquid mobile phase. | Precise quantification of radiochemical purity and confirmation of product identity. | researchgate.netiaea.org |

Evaluation of Radioconjugate Stability in Biological Media

The stability of the radiolabeled this compound conjugate must be evaluated in vitro under conditions that mimic the in vivo environment. This ensures that the radionuclide remains attached to the MTX molecule after administration.

Stability studies are typically performed by incubating the radiolabeled compound in various biological media, such as saline and human serum, at physiological temperature (37°C) for different time periods. nih.govresearchgate.net At selected time points, aliquots of the incubation mixture are analyzed using the same chromatographic techniques (TLC or HPLC) employed for radiochemical purity determination to quantify any dissociation of the radionuclide from the conjugate. nih.gov

For example, the stability of ⁹⁹ᵐTc-MTX has been assessed in human plasma, showing that a significant percentage of the complex remains intact over several hours. nih.gov Similarly, the stability of ¹¹¹In-labeled DTPA conjugates has been evaluated in human serum, demonstrating minimal release of the radionuclide over 24 hours. researchgate.net Studies on other ⁹⁹ᵐTc-labeled compounds have also shown high stability in biological media. mdpi.com

| Biological Medium | Purpose of Evaluation | Typical Findings for DTPA Conjugates | Source(s) |

| Saline | To assess stability in an isotonic environment. | Generally high stability. | nih.gov |

| Human Serum/Plasma | To evaluate stability in the presence of plasma proteins and enzymes. | High stability, with some protein binding observed. | nih.govresearchgate.netnih.gov |

Molecular Interactions and Receptor Mediated Processes of Dtpa Mtx

Affinity for Folate Receptors (FRs) in Cellular Models

Folate receptors (FRs) are high-affinity cell surface proteins responsible for the active transport of folate and folate analogues into cells. These receptors are notably overexpressed on the surface of various tumor cells, while their expression in most healthy tissues is limited, making them attractive targets for targeted drug delivery daneshyari.comacs.orgcapes.gov.brresearchgate.net. Dtpa-mtx interacts with these folate receptors, facilitating its entry into FR-positive cells.

Comparative Binding Studies with Folic Acid and Analogues

Comparative studies have shown that methotrexate (B535133), the core component of this compound, has a lower affinity for folate receptors compared to folic acid. The affinity of MTX for FRs is reported to be significantly weaker, ranging from 3-fold lower to more than three orders of magnitude weaker than that of folic acid acs.orgresearchgate.netnih.gov. Typical dissociation constant (Kd) values for MTX binding to FRs are in the range of 10-100 nM, whereas folic acid exhibits a much higher affinity with Kd values around 0.01 nM acs.orgnih.gov.

Radiolabeled MTX tracers have demonstrated approximately 2-fold lower binding affinity in vitro compared to equivalent folate radiotracers on FR-expressing tumor cell lines. acs.orgnih.gov For instance, in FR-positive KB cells, Kd values for [18F]p-Fluorobenzene-carbohydrazide-MTX and [18F]2-fluoropyridine-4-carbohydrazide-MTX were reported as 22.52 ± 1.79 nM and 31.42 ± 0.95 nM, respectively, while equivalent folate radiotracers showed Kd values of 13.08 ± 0.83 nM and 15.51 ± 1.80 nM. nih.gov Another radiolabeled MTX conjugate, [18F]FDG-oxime-carbohydrazide-MTX, exhibited a Kd of 4.74 ± 0.71 nM in the same cell line, still demonstrating lower affinity than the comparable folate conjugate ([18F]FDG-oxime-carbohydrazide-folate) with a Kd of 1.83 ± 0.15 nM. acs.org

Studies using 111In-labeled DTPA-methotrexate (111In-DTPA-MTX) in breast tumor-bearing rats have provided evidence of its interaction with tumor folate receptors. Co-administration of high doses of cold folic acid significantly decreased the tumor uptake of 111In-DTPA-MTX, indicating that the uptake is mediated by folate receptors. nih.gov

The following table summarizes representative binding affinities for folic acid and MTX analogues to folate receptors in cellular models:

| Compound | Target Receptor | Cell Line/Model | Binding Affinity (Kd or IC50) | Source |

| Folic Acid | FRs | Various cellular models | ~0.01 nM (Kd) | acs.orgnih.gov |

| Methotrexate (MTX) | FRs | Various cellular models | 10-100 nM (Kd) | acs.orgnih.gov |

| [18F]p-Fluorobenzene-carbohydrazide-MTX | FRs | FR-positive KB cell line | 22.52 ± 1.79 nM (Kd) | nih.gov |

| [18F]2-fluoropyridine-4-carbohydrazide-MTX | FRs | FR-positive KB cell line | 31.42 ± 0.95 nM (Kd) | nih.gov |

| [18F]FDG-oxime-carbohydrazide-MTX | FRs | FR-positive KB cell line | 4.74 ± 0.71 nM (Kd) | acs.org |

| [18F]FDG-oxime-carbohydrazide-folate | FRs | FR-positive KB cell line | 1.83 ± 0.15 nM (Kd) | acs.org |

| 111In-DTPA-MTX | FRs | Breast tumor-bearing rats | Uptake blocked by excess folic acid | nih.gov |

Mechanism of Receptor-Mediated Uptake in Preclinical Systems

The primary mechanism for the cellular uptake of folate and its analogues, including methotrexate and likely this compound, via folate receptors is receptor-mediated endocytosis. daneshyari.comacs.orgcapes.gov.brresearchgate.net This process involves the binding of the ligand to the folate receptor on the cell surface, followed by the internalization of the ligand-receptor complex within endocytic vesicles. Once inside the cell, the low pH environment of the endosomes facilitates the dissociation of the ligand from the receptor, and the ligand is then released into the cytoplasm. The receptor is typically recycled back to the cell surface.

Preclinical studies with 111In-DTPA-MTX in breast tumor-bearing rats have provided in vivo evidence supporting this receptor-mediated uptake mechanism. The accumulation of radioactivity in tumors and the significant reduction in tumor uptake upon co-administration of excess folic acid demonstrate that 111In-DTPA-MTX is taken up by tumor cells via a process involving folate receptors. nih.gov This receptor-mediated uptake contributes to the targeted delivery of the conjugate to FR-overexpressing tumors.

In a different preclinical system, a two-stage targeting procedure for delivering 111In-DTPA-hydrazide-MTX to erythroid leukemia cells expressing the transferrin receptor (TFR) involved pretargeting with an anti-TFR antibody conjugated to recombinant DHFR, followed by administration of the radiolabeled MTX conjugate. acs.org This suggests that while FRs are a primary uptake pathway for folate conjugates, alternative strategies utilizing other receptors in conjunction with conjugates can also facilitate the delivery of this compound or similar constructs.

Interaction with Other Cellular Transport Systems (e.g., Transferrin Receptor, DHFR)

While folate receptors are a key focus for this compound targeting due to their overexpression in certain cancers, interactions with or utilization of other cellular transport systems can also be relevant.

Methotrexate is well-established as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism and nucleotide synthesis. wikipedia.orgfishersci.caguidetopharmacology.orgresearchgate.netresearchgate.netmdpi.comfrontiersin.orgslideshare.netnih.govnih.gov MTX acts by blocking the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). mdpi.com Studies on the interaction between methotrexate and DHFR in L1210 cells have shown a reversible interaction between the enzyme and the inhibitor, influencing DNA synthesis. nih.govnih.gov While MTX's primary interaction with DHFR is intracellular after uptake, the enzyme has been utilized in targeted delivery strategies. As mentioned earlier, a pretargeting approach for delivering 111In-DTPA-hydrazide-MTX involved conjugating recombinant DHFR to an anti-transferrin receptor antibody. acs.org In this system, the this compound conjugate interacts with the conjugated DHFR, facilitating its delivery to cells expressing the transferrin receptor. This highlights how the affinity of the MTX component for DHFR can be leveraged in targeted delivery contexts, even if DHFR itself is not a primary transport protein for this compound entry into the cell under normal circumstances.

The transferrin receptor (TFR) is another receptor system involved in cellular uptake, primarily of iron-bound transferrin. While direct binding of this compound to the transferrin receptor is not a primary mechanism of uptake, the TFR pathway has been explored for delivering conjugates. The two-stage targeting strategy described in source acs.org utilized an anti-transferrin receptor antibody to deliver a DHFR conjugate, which then bound to 111In-DTPA-hydrazide-MTX. This demonstrates the potential to indirectly engage the transferrin receptor pathway for delivering this compound-like constructs through conjugation strategies. Developing receptor-mediated transport systems, such as those involving transferrin receptors, can be a general approach for transporting drugs conjugated to specific ligands. mdpi.com

Computational and Molecular Dynamics Studies of this compound Binding

Computational methods, including molecular docking and molecular dynamics simulations, are valuable tools for investigating the binding interactions of molecules like this compound with their targets at an atomic level. These techniques can predict binding poses, estimate binding affinities, and analyze the dynamics and stability of ligand-receptor complexes.

While extensive computational studies specifically focused on the binding of this compound to folate receptors or DHFR were not prominently found in the immediate search results, studies on related molecules like MTX and DTPA interacting with other proteins illustrate the application of these methods. For example, computational studies involving molecular docking and molecular dynamics simulations have been performed to investigate the binding of DTPA and methotrexate to the Receptor Binding Domain (RBD) of the SARS-CoV-2 Spike protein. nih.govacs.org

Ligand-Receptor Docking Simulations

Ligand-receptor docking simulations are used to predict the preferred orientation and binding pose of a ligand within the binding site of a receptor protein. This involves algorithms that explore various possible binding geometries and score them based on their predicted binding affinity or stability. slideshare.netfrontiersin.orgbonvinlab.org

In studies investigating the interaction of DTPA and MTX with the SARS-CoV-2 RBD, docking simulations were employed to predict their binding sites and poses. nih.govacs.org These simulations can reveal key interactions, such as hydrogen bonds and salt bridges, between the ligand and amino acid residues in the receptor's binding pocket. For instance, docking analysis of DTPA with the RBD predicted salt bridges and hydrogen bonds with specific residues. acs.org Similarly, docking of methotrexate with the RBD showed predicted salt bridges and hydrogen bonds. acs.org

Molecular docking is a fundamental step in structure-based drug design and virtual screening, aiming to identify compounds with a high likelihood of binding to a target protein. slideshare.netbonvinlab.org Ensemble docking, which utilizes multiple receptor conformations, can account for protein flexibility and potentially improve the accuracy of binding predictions. acs.orgbonvinlab.org

Analysis of Interaction Energies and Conformations

Following molecular docking, molecular dynamics (MD) simulations are often used to further explore the stability of the predicted complexes, refine binding poses, and analyze the dynamic behavior of the ligand-receptor interaction over time. MD simulations treat atoms as individual particles governed by classical mechanics, allowing for the simulation of their movement and interactions. analis.com.my

Analysis of MD simulations can provide insights into the strength and nature of the interactions through the calculation of interaction energies, such as total interaction energy, electrostatic interactions, and van der Waals interactions. nih.govacs.orgdiva-portal.org Root mean square deviation (RMSD) analysis from MD simulations can also indicate the conformational stability of both the protein and the ligand when bound. nih.gov

In the computational studies of DTPA and MTX binding to the SARS-CoV-2 RBD, molecular dynamics simulations were conducted to investigate the behavior of the complexes. nih.govacs.org These simulations allowed for the calculation of average interaction energies between the ligands and the RBD variants. For DTPA, favorable interaction energies were reported. nih.govacs.org MTX also showed significant interaction energies with the RBD. nih.govacs.org Analysis of ligand RMSD values during these simulations indicated changes in the binding sites. nih.gov

While these examples pertain to interactions with the SARS-CoV-2 RBD, the same computational methodologies can be applied to study the binding of this compound to folate receptors, DHFR, or other relevant proteins to gain a deeper understanding of its molecular interactions, predict binding affinities, and analyze conformational dynamics.

Preclinical in Vitro Research Applications of Dtpa Mtx

Cellular Binding and Internalization Studies in Cell Lines

Cellular binding and internalization studies are fundamental to evaluating the potential of Dtpa-mtx as a targeted agent. These studies typically involve incubating this compound, often in a radiolabeled form, with various cell lines to quantify its association with cells and its subsequent uptake into the intracellular space.

Studies have investigated the binding and cellular processing of radiolabeled conjugates, including those incorporating DTPA, in various cell lines. For instance, research on [¹¹¹In]CHX-A″DTPA-trastuzumab in prostate cancer cell lines (DU-145, PC3, and LNCaP) demonstrated cellular binding and internalization. The internalization of this conjugate increased continuously over a 24-hour incubation period, showing a moderately rapid rate. nih.gov

Another study involving [¹¹¹In]In-DTPA-hydrazide-MTX utilized a two-phase targeting procedure to enhance delivery to erythroid leukemia cells expressing the transferrin receptor (TFR). This approach demonstrated high specific binding of the MTX radioconjugate in an in vitro cell binding study. acs.orgnih.gov

Research on [⁹⁹mTc]Tc-MTX complex and MTX-chitosan nanoparticles labeled with ⁹⁹mTc in human regular and carcinoma breast cell lines indicated that the [⁹⁹mTc]Tc-MTX complex showed unspecific binding to both examined cell models, whereas MTX-chitosan nanoparticles exhibited specific binding towards the breast cancer cell line. acs.orgnih.gov

Studies using [⁹⁹mTc]Tc-TRZ-MTX-HSA nanoparticles in MCF-7 breast cancer cells showed significant cell binding activity, ranging from 95.21 ± 3.25% at 30 minutes to 97.54 ± 2.16% at 120 minutes. mdpi.com

Quantification of Specific vs. Non-Specific Binding

Quantifying the specific and non-specific binding of this compound to cell lines is essential for determining its targeting efficiency. Specific binding refers to the interaction with a particular receptor or transporter on the cell surface, while non-specific binding involves less defined interactions with cellular components.

In vitro cell binding studies with [¹¹¹In]In-DTPA-hydrazide-MTX in a two-phase targeting system demonstrated high specific binding, approximately 14-fold higher compared to the nonspecific binding observed with the nonconjugated antibody in the pretargeting stage. Without the pretargeting stage, [¹¹¹In]In-DTPA-hydrazide-MTX showed nonspecific binding that was as low as a negative control [¹¹¹In]In-DTPA complex. acs.orgnih.gov

Pre-saturation of HER2 receptors using non-labeled molecules significantly reduced the cell-bound radioactivity of [¹¹¹In]CHX-A″DTPA-trastuzumab in prostate cancer cell lines (LNCaP, PC3, and DU145), indicating a substantial component of specific binding. nih.gov For instance, in LNCaP cells, binding was reduced from 6.5 ± 0.3% to 1.89 ± 0.08%. nih.gov

In the context of binding to the SARS-CoV-2 Spike-RBD, DTPA demonstrated a binding affinity (Ki) of 420.9 nM in an inhibition study. nih.govacs.org

Time-Dependent Cellular Uptake Kinetics

Examining the time-dependent cellular uptake kinetics of this compound provides insights into how quickly and efficiently the compound is internalized by cells. This is a critical factor in determining the potential efficacy of this compound conjugates for targeted delivery.

Studies on the cellular processing of [¹¹¹In]CHX-A″DTPA-trastuzumab in prostate cancer cell lines showed that internalization increased continuously during a 24-hour incubation period. nih.gov At 4 hours, approximately 10% of cell-associated radioactivity was internalized for [¹¹¹In]ABY-025, while at 24 hours, this percentage increased to 38-45%. nih.gov The internalization rate of [¹¹¹In]CHX-A″DTPA-trastuzumab was slightly higher. nih.gov

Research on [⁹⁹mTc]Tc-TRZ-MTX-HSA nanoparticles in MCF-7 cells showed that cell binding increased over time, reaching 97.54 ± 2.16% uptake at 120 minutes. mdpi.com

While not specifically focused on this compound, studies on the uptake kinetics of radiolabeled HSA (¹¹¹In-DTPA-HSA) in arthritic mice showed decreasing amounts of [³H]MTX in affected paws over time, with the highest uptake observed 10 minutes post-injection, decreasing significantly by 30 minutes and further by 48 hours. aai.org This highlights the importance of time course in evaluating cellular uptake.

Cellular Specificity and Selectivity Assays

Cellular specificity and selectivity assays are performed to determine if this compound or its conjugates preferentially interact with target cells over non-target cells. This is a key aspect of targeted delivery, aiming to maximize the effect on diseased cells while minimizing impact on healthy ones.

Studies have evaluated the selectivity of MTX conjugates in mixed tumor cell cultures containing cell lines with differing antigenicity or drug sensitivity. nih.gov Monoclonal antibody (MAb)-MTX conjugates were found to be selectively cytotoxic for cells expressing high concentrations of the relevant antigen. nih.gov While selectivity was largely retained in mixed cultures, there was some tendency towards intermediate cytotoxicity for both cell lines in a pair. nih.gov

Research on [⁹⁹mTc]Tc-MTX complex and MTX-chitosan nanoparticles demonstrated that MTX-chitosan nanoparticles showed specific binding to a breast cancer cell line, unlike the unspecific binding observed with the [⁹⁹mTc]Tc-MTX complex in both cancer and regular breast cell lines. acs.orgnih.gov

[⁹⁹mTc]Tc-MTX loaded nanoparticles showed approximately 2-times higher incorporation in breast cancer cells compared to normal cells. clinmedjournals.org This suggests a degree of selectivity for the cancer cell line.

Evaluation in Targeted Delivery Concepts Using Cell Culture Models

Cell culture models are extensively used to evaluate the effectiveness of this compound in targeted delivery concepts. These models allow researchers to assess the ability of this compound conjugates to deliver attached molecules, such as radioisotopes or therapeutic agents, specifically to target cells.

Studies have utilized cell culture models to evaluate the targeting capabilities of radiolabeled MTX conjugates. For example, [¹¹¹In]In-DTPA-hydrazide-MTX was evaluated in a two-stage targeting procedure using erythroid leukemia cells expressing the transferrin receptor, demonstrating efficient in vitro delivery. acs.orgnih.gov

[⁹⁹mTc]Tc-TRZ-MTX-HSA nanoparticles were developed and evaluated in MCF-7 breast cancer cells as a targeted delivery system for diagnosis. mdpi.com The high cell binding activity observed suggests the potential of this construct for targeted delivery to HER2-positive breast cancer cells. mdpi.com

Cell culture techniques play a crucial role in estimating the uptake of radiopharmaceuticals by targeted receptor-bearing cells, providing information on receptor interaction and drug uptake. clinmedjournals.org This is directly applicable to evaluating this compound conjugates designed for targeted delivery.

Complex in vitro models, including 2D and 3D cell cultures, are increasingly used to improve the predictability of preclinical studies for targeted drug delivery. emulatebio.com These models can simulate aspects of the tumor microenvironment and cellular interactions, providing a more relevant platform for evaluating targeted delivery concepts involving compounds like this compound.

Preclinical in Vivo Research Applications of Dtpa Mtx in Animal Models

Biodistribution Studies in Rodent Models

Biodistribution studies are crucial for understanding the in vivo fate of Dtpa-Mtx. These studies typically involve administering a radiolabeled form of the compound to rodent models and tracking its accumulation in various organs and tissues over time.

Organ-Specific Accumulation Profiles

Studies in rodent models have demonstrated the organ-specific accumulation of radiolabeled this compound. Following intravenous administration in BALB/c mice, a significant portion of the injected dose of ¹¹¹In-DTPA-hEGF (a related compound) was found to accumulate in the liver and kidneys. snmjournals.org Specifically, at 1 hour post-injection, the liver accumulated 41.3 ± 7.8% of the injected dose, while the kidneys held 18.6 ± 0.8%. snmjournals.org However, this accumulation was not static, with radioactivity levels in both organs decreasing significantly by 72 hours post-injection. snmjournals.org The intestines and bone also showed considerable initial uptake, largely due to their mass, but this too diminished over time. snmjournals.org

In breast tumor-bearing rats, ¹¹¹In-DTPA-MTX showed a gradual increase in tumor-to-blood count density ratios over 48 hours, indicating progressive accumulation in the tumor. nih.gov Conversely, the control compound, ¹¹¹In-DTPA, exhibited a time-dependent decrease in these ratios. nih.gov Some studies have noted that while γ-emitting [¹¹¹In]In-DTPA-ethylenediamine-MTX showed very low uptake in breast tumors, it was still superior to the [¹¹¹In]In-DTPA complex. acs.orgnih.govresearchgate.net Other research has pointed out that while some methotrexate-based radiotracers show tumor uptake, it is often comparable to blood concentrations. acs.orgnih.gov

It is also important to consider that different formulations can lead to different biodistribution profiles. For instance, a study using a dual-imaging multi-walled carbon nanotube system functionalized with MTX and a diagnostic radionuclide showed significant tumor uptake, but also very high uptake in the liver, spleen, and lungs. acs.org

Pharmacokinetic Profiles in Animal Systems

The pharmacokinetic profile of this compound and related compounds describes their absorption, distribution, metabolism, and excretion within an animal model. Studies in BALB/c mice with ¹¹¹In-DTPA-hEGF revealed rapid initial distribution followed by a slower elimination phase. snmjournals.org The half-life of the initial distribution phase (t½α) was between 2.7 and 6.2 minutes, while the elimination half-life (t½β) ranged from 24.0 to 36.3 minutes. snmjournals.org The systemic clearance of the compound was also determined. snmjournals.org

Blood clearance of radiolabeled compounds is a key pharmacokinetic parameter. In a study with [⁹⁹mTc]DTPA-FLUT in a mouse model, rapid blood clearance was observed. nih.gov Similarly, studies with ¹¹¹In-DTPA-hEGF in BALB/c mice showed a rapid decrease in blood concentration, with the data fitting a 3-compartment pharmacokinetic model. snmjournals.orgsnmjournals.org The concentration of radioactivity in the blood decreased from 0.9 ± 0.2% of the injected dose per gram at 1 hour to just 0.04 ± 0.01% at 72 hours. snmjournals.org

Targeted Imaging Potential in Animal Disease Models

A primary application of radiolabeled this compound is in the targeted imaging of diseases, particularly those characterized by the overexpression of folate receptors, such as certain cancers and inflammatory conditions.

Visualization of Receptor-Expressing Tissues (e.g., Tumors, Inflamed Joints)

The ability of this compound to target and visualize tissues overexpressing folate receptors has been demonstrated in various animal disease models. In breast tumor-bearing rats, planar imaging and whole-body autoradiograms confirmed that tumors could be acceptably visualized with ¹¹¹In-DTPA-MTX. nih.gov The tumor-to-blood count density ratios for ¹¹¹In-DTPA-MTX increased over time, reaching 2.2 ± 0.41 at 48 hours, which is favorable for imaging. nih.gov

While some methotrexate-based radiotracers have shown unsatisfactory tracing of folate receptor-expressing tumors in rodent models, others have shown promise. acs.orgnih.gov For example, although the uptake of [¹¹¹In]In-DTPA-ethylenediamine-MTX in breast tumors was low, it was sufficient for visualization and was superior to the control. acs.orgnih.govresearchgate.net Studies with other MTX-based radiotracers in xenograft mice have shown noticeable tumor uptake, comparable to levels in other organs like the spleen and lungs. acs.orgnih.gov

Beyond cancer, there is interest in using radiolabeled MTX for imaging inflammatory sites. Preclinical studies have indicated that ⁹⁹mTc-MTX accumulates in inflamed tissue, as well as in the spinal cord, joints, and bones, suggesting its potential as a radiotracer for inflammation associated with conditions like rheumatoid arthritis. acs.org

Influence of Blocking Agents on In Vivo Distribution

To confirm that the uptake of this compound in target tissues is receptor-mediated, blocking studies are often conducted. These involve co-administering a high dose of a non-radiolabeled blocking agent, such as folic acid, which competes for the same receptors.

In a study with ¹¹¹In-DTPA-MTX in tumor-bearing rats, co-administration of high doses of folic acid significantly decreased the tumor-to-muscle and tumor-to-blood count density ratios. nih.gov This provides strong evidence that the accumulation of ¹¹¹In-DTPA-MTX in the tumor is a folate receptor-mediated process. nih.gov Similarly, other studies have reported that the tumor uptake of MTX radiotracers is sensitive to folic acid blocking. acs.orgnih.gov

Interestingly, the antifolate drug pemetrexed (B1662193) has been shown to improve the tumor selectivity of ¹¹¹In-DTPA-folate in mice with folate receptor-positive ovarian cancer. snmjournals.org Pre-injection of pemetrexed significantly reduced the renal uptake of the radiofolate while retaining tumor uptake, thereby improving the tumor-to-kidney ratio and enhancing the quality of SPECT/CT images. snmjournals.org This highlights the potential for using blocking or modulating agents to optimize the in vivo distribution of these imaging agents. snmjournals.org

Evaluation as a Component of Theranostic Systems in Animal Models

Theranostics combines diagnostic imaging and therapy in a single agent, allowing for simultaneous visualization and treatment of disease. This compound, with its ability to be both an imaging agent (when radiolabeled) and a therapeutic agent (due to the MTX component), is a candidate for such systems.

Preclinical studies are exploring the use of MTX-based compounds in theranostic platforms. For example, a multifunctional nanotheranostic system using graphene oxide nanosheets decorated with a hyaluronic acid-MTX prodrug was developed for near-infrared fluorescence-guided synergistic chemotherapy and photothermal therapy in tumor-bearing mice. mdpi.com Another approach involved MTX-Mn@PEG nanocapsules for MRI-guided chemotherapy, which showed more efficient tumor regression than MTX alone in a mouse model. thno.org

While the concept is promising, research indicates that the development of effective MTX-based theranostics is challenging. Some studies have noted that while MTX-based radioagents have been examined for this purpose, few have provided promising results for oncological imaging, with folate-based radiotracers often showing superiority in biodistribution studies in tumor-bearing rodents. acs.orgnih.gov

Dtpa Mtx in Advanced Targeted Delivery and Diagnostic Systems

Conjugation with Macromolecular Carriers

The covalent attachment of Dtpa-Mtx to large biomolecules, such as antibodies and albumin, leverages the natural transport mechanisms and targeting capabilities of these carriers to improve drug delivery.

Integration into Antibody-Based Systems (e.g., Pretargeting Approaches)

A key application of this compound is in pretargeting strategies for radioimmunotherapy. aacrjournals.orgnih.gov This two-phase approach first involves the administration of a monoclonal antibody conjugated to an enzyme, which localizes at the tumor site. aacrjournals.orgnih.gov In the second phase, a radionuclide-labeled this compound complex is administered. aacrjournals.orgnih.gov The Dtpa moiety serves as a chelator for a diagnostic or therapeutic radionuclide, such as Indium-111 (¹¹¹In). aacrjournals.orgnih.gov

One model system utilizes a monoclonal antibody against the transferrin receptor, conjugated to recombinant human dihydrofolate reductase (rhDHFR). aacrjournals.orgnih.gov this compound, labeled with ¹¹¹In, acts as a high-affinity inhibitor for the antibody-bound rhDHFR. aacrjournals.orgnih.gov Studies have shown that this method results in a highly specific and dose-dependent delivery of the radionuclide to tumor cells. aacrjournals.orgnih.gov In vitro experiments demonstrated a 14-fold higher binding of ¹¹¹In-Dtpa-Mtx to cells pretreated with the antibody-enzyme conjugate compared to those treated with the non-conjugated antibody. aacrjournals.orgnih.gov This pretargeting system is designed to improve the tumor-to-tissue ratio of the radionuclide, potentially enhancing therapeutic efficacy while minimizing systemic toxicity. aacrjournals.orgnih.gov The attachment of Dtpa to the γ-carboxyl residue of methotrexate (B535133) does not impair its binding to rhDHFR, and the inhibitory activities of this compound and nonderivatized methotrexate are indistinguishable. aacrjournals.orgnih.gov

| System Component | Function | Key Finding |

| Monoclonal Antibody-Enzyme Conjugate | Targets tumor cells and localizes the enzyme. | Provides specificity for the subsequent radiolabeled hapten. |

| ¹¹¹In-Dtpa-Mtx | Binds to the pre-localized enzyme, delivering the radionuclide. | Achieved 14-fold higher binding in pretargeted cells. aacrjournals.orgnih.gov |

| Dihydrofolate Reductase (DHFR) | Enzyme conjugated to the antibody. | High-affinity binding target for methotrexate. aacrjournals.orgnih.gov |

| Diethylenetriaminepentaacetic acid (Dtpa) | Chelates the radionuclide (¹¹¹In). | Allows for stable radiolabeling without affecting MTX function. aacrjournals.orgnih.gov |

Association with Albumin-Based Drug Carriers

Conjugating methotrexate to serum albumin, a natural carrier protein, has been explored to enhance its pharmacokinetic properties and tumor accumulation. nih.govnih.gov Albumin-based drug delivery takes advantage of the enhanced permeability and retention (EPR) effect in tumors and the high metabolic activity of cancer cells. google.com

In studies using rat serum albumin (RSA) conjugated with methotrexate (MTX(1)-RSA), the resulting conjugate demonstrated a significantly longer circulation time compared to free methotrexate. nih.gov After 24 hours, approximately 12% of the injected MTX(1)-RSA remained in circulation, compared to only 0.03% of free methotrexate. nih.gov This prolonged circulation contributes to a greater accumulation in tumors. Tumor accumulation for the MTX(1)-RSA conjugate reached about 14% of the injected dose at 24 hours, a substantial increase over the 0.04% seen with free methotrexate. nih.gov

Furthermore, the conjugation to albumin altered the drug's distribution profile, favoring tumor accumulation over accumulation in organs like the liver. nih.gov The use of a residualizing ¹¹¹In-Dtpa label on the albumin carrier helped in mapping the in vivo catabolic sites of the conjugate. nih.gov This approach not only improves tumor targeting but also has the potential to overcome mechanisms of drug resistance. nih.gov

| Carrier System | Key Pharmacokinetic Parameter | Tumor Accumulation (% Injected Dose at 24h) |

| Free Methotrexate | 0.03% in circulation at 24h. nih.gov | 0.04%. nih.gov |

| MTX(1)-RSA Conjugate | 12% in circulation at 24h. nih.gov | ~14%. nih.gov |

Encapsulation within Nanoparticle Platforms

Encapsulating this compound within nanoparticles offers another versatile strategy for targeted delivery and controlled release, protecting the drug from premature degradation and enabling tailored surface modifications for specific targeting.

Liposomal Formulations for Enhanced Targeting

Liposomes, which are spherical vesicles composed of a phospholipid bilayer, can encapsulate hydrophilic drugs like this compound in their aqueous core. dovepress.com These formulations can be engineered for enhanced targeting by modifying their surface with specific ligands. dovepress.comnih.gov For instance, folate-targeted liposomes have been developed to specifically target cancer cells that overexpress folate receptors. nih.gov

The diethylene-triamine-pentaacetate (Dtpa) lipid can be incorporated into the liposome (B1194612) structure to facilitate efficient radiolabeling with radionuclides like Indium-111 (¹¹¹In). mdpi.com This allows for the tracking of the liposomes' biodistribution using imaging techniques like SPECT/CT. mdpi.com Studies on folate-targeted liposomal methotrexate have shown that these formulations accumulate preferentially in inflamed joints in animal models of arthritis, suggesting their potential for treating inflammatory diseases as well. mdpi.comuminho.pt The encapsulation within liposomes leads to a prolonged presence of methotrexate in the serum, indicating that the drug circulates within intact liposomes, which are cleared more slowly than the free drug. mdpi.com

| Liposome Type | Targeting Moiety | Key Feature | Application |

| Folate-Targeted Liposomes | Folic Acid. nih.gov | Targets cells overexpressing folate receptors. | Cancer therapy, nih.gov Inflammatory diseases. mdpi.comuminho.pt |

| Radiolabeled Liposomes | Dtpa-lipid. mdpi.com | Allows for tracking via SPECT/CT imaging. | Biodistribution studies. mdpi.com |

Mesoporous Silica (B1680970) Nanoparticles for Controlled Release

Mesoporous silica nanoparticles (MSNs) are characterized by their ordered porous structure and large surface area, making them suitable carriers for controlled drug release. While specific studies focusing solely on the encapsulation of this compound in MSNs are not prevalent in the provided search results, the general principles of MSN-based drug delivery are well-established. The pores can be loaded with drug molecules, and the release can be controlled by modifying the surface of the nanoparticles with "gatekeepers" that respond to specific stimuli (e.g., pH, temperature, enzymes). This platform offers the potential for a high drug loading capacity and a stimuli-responsive release of this compound at the target site.

Carbon Nanotube Systems for Multimodal Applications

Carbon nanotubes (CNTs), due to their unique needle-like structure and high surface area, are being investigated as carriers for various therapeutic agents, including methotrexate. nih.gov Their surface can be functionalized to attach both Dtpa for radiolabeling and targeting ligands, creating a multimodal system for both diagnosis (imaging) and therapy. snmjournals.org

The functionalization of CNTs is crucial to render them water-dispersible and biocompatible. snmjournals.org For example, attaching amine groups to their surface provides sites for the covalent linkage of other molecules, such as Dtpa chelators and targeting antibodies. snmjournals.org This approach allows for a potentially high payload of radionuclides to be delivered to the target cells per targeting event. snmjournals.org The ability of CNTs to penetrate cell membranes also presents an opportunity for intracellular drug delivery. snmjournals.org Hybrid systems, such as a thermosensitive hydrogel composed of chitosan (B1678972) and β-glycerophosphate incorporating CNTs, have been developed for the controlled release of methotrexate. nih.gov

| Nanoparticle Platform | Key Characteristic | Potential Application for this compound |

| Mesoporous Silica Nanoparticles (MSNs) | Ordered porous structure, high surface area. | Controlled, stimuli-responsive release. |

| Carbon Nanotubes (CNTs) | High aspect ratio, large surface area, cell penetration ability. nih.govsnmjournals.org | Multimodal imaging and therapy, intracellular delivery. snmjournals.org |

Future Research Directions and Unaddressed Avenues

Advancements in Dtpa-Mtx Conjugation Chemistry

The continued evolution of this compound relies heavily on innovations in conjugation chemistry, which focuses on the linkage between the chelating agent (DTPA) and the drug (methotrexate). Future research is directed at creating more stable, specific, and efficient conjugates.

A key area of advancement is the development of novel linker technologies. The linker plays a crucial role, as it must remain stable in the bloodstream to prevent premature drug release but allow for effective release of methotrexate (B535133) within the target tumor microenvironment. acs.org Research is moving beyond simple amide or ester bonds to more sophisticated, conditionally cleavable linkers. For instance, peptide-based linkers, such as the GFLG-tetrapeptide, have shown high stability in human blood plasma while being susceptible to cleavage by enzymes like cathepsin B, which are often overexpressed in tumor cells. frontiersin.org This enzymatic-cleavage strategy enhances the tumor-specific release of the cytotoxic payload. acs.org

Another avenue involves the use of bifunctional chelating agents (BFCAs) that serve as both the linker and the chelator for the radionuclide. acs.org The design of these BFCAs is being optimized to ensure that the conjugation process does not compromise the biological activity of methotrexate or the chelating efficiency of DTPA. Furthermore, the development of "click chemistry" reactions offers a more efficient and specific method for conjugating DTPA to modified MTX molecules, ensuring higher yields and purity of the final product.

The integration of this compound into larger nanostructures, such as dendrimers or nanoparticles, represents another significant advancement. mdpi.comresearchgate.net For example, methotrexate has been conjugated to the surface of dendrimers, with DTPA also attached to chelate imaging agents like Gadolinium (Gd(III)). mdpi.com This creates a multifunctional platform where the conjugation chemistry must be precisely controlled to accommodate multiple components without steric hindrance.

| Conjugation Strategy | Key Features | Potential Advantages | Research Focus |

| Enzymatically Cleavable Linkers | Utilizes linkers (e.g., GFLG-tetrapeptide) sensitive to tumor-specific enzymes. frontiersin.org | High plasma stability; targeted drug release in the tumor microenvironment. acs.orgfrontiersin.org | Design of new linkers responsive to different tumor enzymes. |

| Advanced BFCAs | Bifunctional chelating agents optimized for both conjugation and chelation. acs.org | Improved stability and biological compatibility of the final conjugate. acs.org | Synthesis of novel BFCAs with superior kinetic and thermodynamic stability. |

| Click Chemistry | Highly efficient and specific bioorthogonal reactions. | High reaction yields; purity of the final this compound conjugate. | Adapting click chemistry protocols for complex this compound constructs. |

| Nanoparticle Conjugation | Attachment of this compound to nanocarriers like dendrimers or liposomes. mdpi.comresearchgate.net | Creation of multifunctional theranostic agents; potential for higher drug loading. mdpi.com | Optimizing surface chemistry of nanoparticles for efficient conjugation. |

Integration with Emerging Imaging Modalities

The DTPA component of this compound makes it a versatile platform for chelation with various radiometals, traditionally used for single-photon emission computed tomography (SPECT) with radionuclides like Indium-111 (¹¹¹In) or Technetium-99m (⁹⁹mTc). acs.org However, future research is focused on integrating this compound systems with more advanced and emerging imaging modalities to improve diagnostic accuracy and provide real-time feedback on therapeutic efficacy.

A significant push is towards developing this compound analogues for Positron Emission Tomography (PET). PET offers superior sensitivity and spatial resolution compared to SPECT. This would involve chelating PET-compatible radionuclides like Gallium-68 (⁶⁸Ga) to DTPA or a DTPA-derivative conjugated to methotrexate. acs.org

Another major avenue is the development of dual-modality or multi-modality imaging agents. nih.gov For instance, this compound can be incorporated into a nanoparticle system that also carries a contrast agent for Magnetic Resonance Imaging (MRI). mdpi.com Gd(III)-DTPA, a known MRI contrast agent, can be co-conjugated with MTX onto a dendrimer or liposome (B1194612), allowing for simultaneous MRI and nuclear imaging (if a radionuclide is also chelated). mdpi.commdpi.com This provides complementary anatomical (from MRI) and functional (from SPECT/PET) information.

Furthermore, there is growing interest in combining this compound with optical imaging. This can be achieved by incorporating a fluorescent probe, such as fluorescein (B123965) isothiocyanate (FITC), into a this compound-nanoparticle construct. mdpi.com This would enable fluorescence-guided surgery or intraoperative imaging, in addition to whole-body SPECT/PET scans. The convergence of these different imaging techniques into a single "theranostic" agent—one that combines therapy (MTX) and diagnostics (imaging)—is a primary goal. rsc.org

Development of Advanced Preclinical Models for this compound Research

The successful translation of this compound from the laboratory to the clinic is highly dependent on the predictive power of preclinical models. nih.gov Historically, research has relied on standard cancer cell lines and conventional animal models, which often fail to recapitulate the complexity of human disease. nih.gov Future research is therefore focused on developing and utilizing more advanced and clinically relevant preclinical models.

A critical need is the wider adoption of patient-derived xenograft (PDX) models. In PDX models, tumor tissue from a human patient is directly implanted into an immunodeficient mouse. These models are believed to better retain the genetic and phenotypic heterogeneity of the original human tumor compared to traditional cell-line-derived xenografts. Testing this compound in a panel of PDX models could provide a more accurate prediction of its efficacy in diverse patient populations.

For diseases like leptomeningeal metastases (LM), where cancer cells spread to the cerebrospinal fluid (CSF), more specialized models are required. nih.gov Researchers have developed models through iterative in vivo selection, where cancer cells are injected into animals and those that home to the leptomeninges are isolated and cultured. nih.gov These specialized cell lines can then be used to create reproducible preclinical models of LM that mimic human disease, allowing for more relevant testing of intrathecally administered this compound. nih.gov

Moreover, the development of humanized mouse models, which have a reconstituted human immune system, is crucial. These models allow for the study of the interactions between a this compound-based therapy and the human immune system, which is an aspect completely missing from studies in immunodeficient mice. This is particularly important as methotrexate has known immunomodulatory effects.

Addressing Challenges in Translation from Preclinical to Investigational Stages

The transition of a promising compound like this compound from preclinical success to investigational use in human trials is fraught with challenges. acs.org A major hurdle is the lack of "robustness" in preclinical science. nih.gov Often, promising results are obtained under a very narrow set of experimental conditions, for example, using a single cell line or one specific animal model. nih.gov When these therapies are tested in genetically diverse human patients with complex disease states, they often fail. nih.gov Future strategies must include testing this compound in multiple, varied animal models to ensure the results are reproducible and significant before proceeding to clinical trials. nih.gov

Manufacturing and scale-up present another significant barrier. acs.org Producing this compound conjugates, especially complex nanoparticle formulations, with consistent quality, purity, and safety on a large scale suitable for clinical trials is a major challenge. acs.org This involves developing standardized, reproducible synthesis and purification protocols that comply with Good Manufacturing Practice (GMP) regulations.

Regulatory pathways for novel radiopharmaceuticals and complex drug-device combinations can be difficult to navigate. acs.org Clear communication with regulatory agencies early in the development process is essential to understand the requirements for pharmacology, toxicology, and clinical trial design. researchgate.net For radiopharmaceuticals, this includes detailed dosimetry calculations and demonstrating a favorable risk-benefit profile.

Finally, a significant clinical benefit over existing treatments must be demonstrated. acs.org Methotrexate is an established, inexpensive drug. Any new this compound formulation must prove that its advantages—such as improved targeting, reduced toxicity, or enhanced efficacy in resistant tumors—are substantial enough to justify its potentially higher cost and complexity. acs.org This requires well-designed clinical trials that not only assess safety but also include clear efficacy endpoints and correlative studies to identify the patient populations most likely to benefit.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Dtpa-mtx with high purity, and how can researchers validate its chemical integrity?

- Methodological Answer : Synthesis typically involves conjugating diethylenetriaminepentaacetic acid (DTPA) with methotrexate (MTX) via carbodiimide crosslinkers. To ensure purity:

-

Use HPLC with a C18 column (gradient elution: 0.1% TFA in water/acetonitrile) to monitor reaction progress.

-

Validate structural integrity via ¹H/¹³C NMR (e.g., peaks at δ 2.8–3.5 ppm for DTPA backbone and δ 6.5–8.5 ppm for MTX aromatic protons).

-

Confirm molecular weight consistency using ESI-MS (expected [M+H]⁺ ~950–1000 Da).

-

Purity thresholds: ≥95% by HPLC area-under-curve analysis .

Analytical Technique Key Parameters Validation Criteria HPLC Retention time, peak symmetry Purity ≥95%, no secondary peaks NMR Chemical shift consistency Matches reference spectra ESI-MS Mass-to-charge ratio (m/z) Deviation <0.01 Da from theoretical

Q. How should researchers design initial experiments to assess this compound’s stability under physiological conditions?

- Methodological Answer :

- Incubation Conditions : Simulate physiological pH (7.4), temperature (37°C), and serum presence (e.g., fetal bovine serum at 10%).

- Sampling Intervals : 0, 6, 24, 48, 72 hours.

- Assessment Metrics :

- Chemical Stability : HPLC to quantify intact this compound.

- Functional Stability : Competitive binding assays (e.g., folate receptor affinity via SPR).

- Statistical Validation : Triplicate runs with ANOVA to assess time-dependent degradation (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different in vitro models (e.g., cancer cell lines vs. primary cells)?

- Methodological Answer :

- Variable Isolation : Systematically control variables (e.g., cell passage number, culture media, receptor expression levels).

- Mechanistic Profiling :

- Use flow cytometry to quantify folate receptor density.

- Compare intracellular drug uptake via LC-MS/MS .

- Data Reconciliation : Apply multivariate regression to identify confounding factors (e.g., receptor saturation thresholds). Publish raw datasets in FAIR-compliant repositories for independent validation .

Q. What advanced methodologies are recommended for optimizing this compound’s bioavailability in complex biological systems?

- Methodological Answer :

- Nanocarrier Integration : Encapsulate this compound in pH-sensitive liposomes (size: 80–120 nm; PDI <0.2).

- In Vivo Tracking : Use SPECT/CT imaging with ¹¹¹In-labeled this compound to monitor biodistribution.

- Pharmacokinetic Modeling :

- Compartmental analysis (e.g., two-compartment model) to estimate t½, Vd, and clearance.

- Cross-validate with PBPK models incorporating organ-specific permeability data .

Q. What strategies validate the reproducibility of this compound’s pharmacokinetic parameters across preclinical studies?

- Methodological Answer :

- Standardized Protocols : Adopt OECD guidelines for animal studies (e.g., dosing, sample collection intervals).

- Blinded Analysis : Use third-party labs for LC-MS/MS quantification to reduce bias.

- Meta-Analysis : Aggregate data from ≥5 independent studies; calculate Cohen’s d to assess effect size consistency. Report deviations in DMPs (Data Management Plans) with version control .

Data Management & Compliance

Q. How should researchers structure a Data Management Plan (DMP) for this compound studies to meet FAIR principles?

- Methodological Answer :

- Metadata Standards : Use ISA-Tab for experimental metadata (e.g., sample IDs, instrument parameters).

- Storage Protocols : Raw NMR/HPLC files in .zip archives with SHA-256 checksums.

- Accessibility : Deposit datasets in discipline-specific repositories (e.g., Zenodo) with CC-BY licenses.

- DMP Template : Align with the DMP Common Standard Ontology (JSON-LD format) for machine-actionability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.